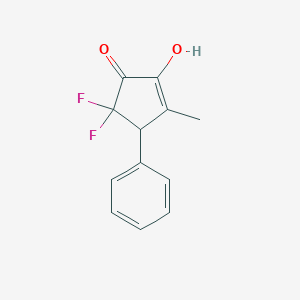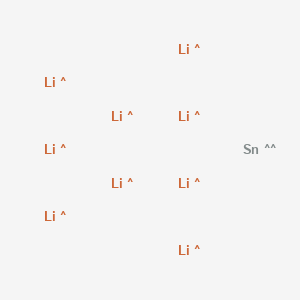
Arsoramidohydrazidous chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arsoramidohydrazidous chloride is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is characterized by the presence of arsenic, amide, and hydrazide functional groups, making it a versatile reagent in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of arsoramidohydrazidous chloride typically involves the reaction of arsenic trichloride with hydrazine derivatives under controlled conditions. One common method includes the following steps:
Reaction Setup: A three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a gas inlet tube is used.
Reagents: Arsenic trichloride and a hydrazine derivative are the primary reagents.
Reaction Conditions:
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes:
Raw Material Preparation: High-purity arsenic trichloride and hydrazine derivatives are prepared.
Reaction Vessel: Large-scale reactors with efficient stirring and temperature control are used.
Purification: The crude product is purified through recrystallization or distillation to obtain high-purity this compound.
化学反応の分析
Types of Reactions
Arsoramidohydrazidous chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it to arsenic hydrides.
Substitution: It participates in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products Formed
Oxidation: Arsenic trioxide and arsenic pentoxide.
Reduction: Arsine and other arsenic hydrides.
Substitution: Various substituted arsoramidohydrazides.
科学的研究の応用
Arsoramidohydrazidous chloride has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its use in developing arsenic-based drugs for cancer treatment.
Industry: Utilized in the production of semiconductors and other electronic materials.
作用機序
The mechanism of action of arsoramidohydrazidous chloride involves its interaction with cellular components:
Molecular Targets: It targets proteins and enzymes containing thiol groups.
Pathways Involved: It disrupts cellular redox balance and induces oxidative stress, leading to cell death in microbial and cancer cells.
類似化合物との比較
Similar Compounds
Arsenic Trichloride: Used in similar
特性
CAS番号 |
220507-19-7 |
|---|---|
分子式 |
AsClH5N3 |
分子量 |
157.43 g/mol |
InChI |
InChI=1S/AsClH5N3/c2-1(3)5-4/h5H,3-4H2 |
InChIキー |
UIPXKYOMALHRAY-UHFFFAOYSA-N |
正規SMILES |
NN[As](N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Indeno[5,6-c]furan-1-one, 3,5,6,7-tetrahydro-6,6,8-trimethyl-](/img/structure/B14257837.png)
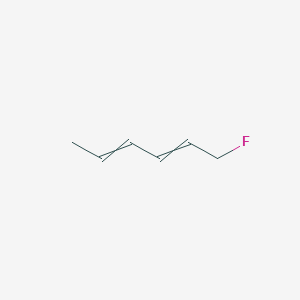
![4-[5-(4-Methoxyphenoxy)pent-3-en-1-yn-1-yl]phenol](/img/structure/B14257852.png)

![N~1~,N~3~,N~5~-Tris[(1S)-1-cyclohexylethyl]benzene-1,3,5-tricarboxamide](/img/structure/B14257865.png)
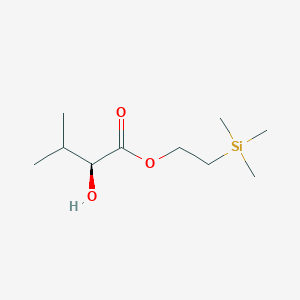
![4-[(Benzyloxy)carbonyl]phenyl 4-butoxybenzoate](/img/structure/B14257881.png)
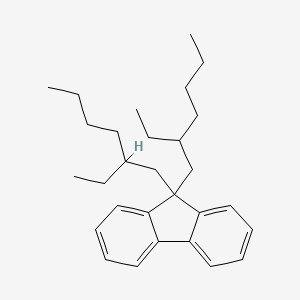
![4-{4-(3-Methylphenyl)-2-[2-(methylsulfanyl)ethyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14257888.png)
![Methanesulfonamide, N,N'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis[1,1,1-trifluoro-(9CI)](/img/structure/B14257894.png)
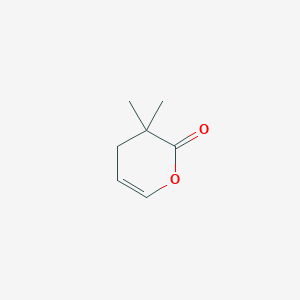
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14257903.png)
